3-(m-Tolyl)-4,5-dihydro-1H-pyrazole
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
XQCKFFZEELQCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of m-tolyl hydrazine with an α,β-unsaturated ketone under acidic or basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the m-tolyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the m-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(m-Tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Effects
- 3-(p-Tolyl) vs. 3-(m-Tolyl): The position of the methyl group on the aryl ring alters electronic distribution. In contrast, meta-substitution (as in the target compound) introduces steric hindrance, which may reduce packing efficiency but improve solubility .
- Pyridine vs. Phenyl Cores : Pyridine-containing pyrazolines (e.g., 3-acetyl-5-nitropyridine derivatives) demonstrate lower toxicity and higher bioavailability than phenyl-substituted analogs, attributed to the pyridine ring's electron-withdrawing effects and improved aqueous solubility .
Pharmacological Activity
Antimicrobial Activity
- Against Gram-Negative Bacteria: Pyrazolines generally outperform chalcones. For instance, 4,5-dihydro-1H-pyrazole derivatives show MIC values of 8–16 µg/mL against E. coli and P. aeruginosa, whereas chalcones require higher concentrations (>32 µg/mL) .
- Against Staphylococcus aureus : Chalcones exhibit superior activity (MIC: 4–8 µg/mL) compared to pyrazolines (MIC: 16–32 µg/mL), likely due to reduced steric hindrance in chalcones facilitating membrane penetration .
- Antifungal Activity : Substituted pyrazolines like 5-(5-chlorothiophen-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole show potent antifungal activity (MIC: 2 µg/mL against C. albicans), attributed to electron-withdrawing groups (e.g., nitro) enhancing target binding .
Antioxidant and Analgesic Properties
- Antioxidant Activity : Pyrazolines with electron-donating groups (e.g., methoxy) exhibit DPPH radical scavenging activity (IC50: 12–18 µM), comparable to ascorbic acid (IC50: 10 µM) .
Physicochemical and Optical Properties
Nonlinear Optical (NLO) Responses
Pyrazolines with strong electron-withdrawing groups (e.g., nitro) exhibit high hyperpolarizability (β: 1.5–2.0 × 10<sup>−30</sup> esu), making them candidates for NLO applications. For example, (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole shows a second-harmonic generation (SHG) efficiency 10× that of urea . The meta-tolyl group’s moderate electron-donating capacity may reduce NLO performance compared to nitro-substituted analogs.
Crystallographic Data
Analogous compounds (e.g., 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) crystallize in monoclinic systems (space group P21/c) with intermolecular hydrogen bonds (C–H···O/N) stabilizing the lattice . Meta-substitution may disrupt such interactions, affecting melting points and solubility.
Data Tables
Table 1: Comparative Antimicrobial Activity
| Compound Class | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| 4,5-Dihydro-1H-pyrazolines | 8–16 | 16–32 | 2–8 |
| Chalcones | >32 | 4–8 | 16–32 |
Source :
Table 2: Molecular Weights of Tolyl-Substituted Pyrazolines
| Compound | Molecular Weight (g/mol) |
|---|---|
| 3-(p-Tolyl)-4-(3,4,5-trimethoxyphenyl) | 325.1 |
| 3-(4-Methoxyphenyl) analog | 341.4 |
| 3-(4-Ethoxyphenyl) analog | 355.5 (estimated) |
Source :
Q & A
Q. What are the standard synthetic routes for 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole?
The compound is typically synthesized via cyclocondensation of methylhydrazine with α,β-unsaturated ketones under acidic or basic conditions. Ethanol or methanol are common solvents, and the product is isolated via crystallization or distillation. Catalysts like transition metals may enhance efficiency in lab-scale continuous flow systems .
Q. How is the structural identity of this compound confirmed?
Characterization employs nuclear magnetic resonance (NMR; 1H and 13C), mass spectrometry (MS, ESI), and elemental analysis. For example, 1H-NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, dihydro-pyrazole protons at δ 3.1–4.0 ppm), while MS confirms molecular weight (e.g., m/z 325.1 for analogs) .
Q. What are common reaction pathways for modifying the pyrazole core?
Key reactions include:
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves solvent selection (polar aprotic solvents for electrophilic substitutions), temperature control (reflux in ethanol at ~80°C), and catalyst screening (e.g., Pd/C for hydrogenation). Recrystallization from DMF/ethanol mixtures improves purity .
Advanced Research Questions
Q. How do substituent variations influence biological activity in 4,5-dihydro-1H-pyrazole derivatives?
Structure-activity relationship (SAR) studies show that N-substituents (e.g., aryl groups) enhance cholinesterase (ChE) inhibition and neuroprotection. For example, 3-(4-methoxyphenyl) analogs exhibit cytotoxicity in triple-negative breast cancer cells via ROS-mediated apoptosis .
Q. What experimental models are used to evaluate neuroprotective effects?
In vitro models include H₂O₂-induced oxidative stress in neuronal cells and Aβ₁₋₄₂ aggregation assays. Cell viability is measured via MTT assay, while Thioflavin T fluorescence quantifies Aβ anti-aggregation .
Q. How can computational methods predict biological interactions of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinities. Density functional theory (DFT) calculates electronic properties to correlate with antioxidant activity .
Q. What strategies resolve contradictions in SAR data across studies?
Discrepancies arise from assay variability (e.g., enzyme sources) or substituent electronic effects. Meta-analyses comparing IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) and multivariate regression identify key structural contributors .
Q. How are fluorescence properties leveraged for metal ion sensing applications?
Derivatives like 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole detect Cd²⁺ via fluorescence quenching. Stern-Volmer plots quantify sensitivity, while Job’s plot determines binding stoichiometry .
Q. What advanced analytical techniques validate synthetic intermediates?
X-ray crystallography (using SHELX software) resolves crystal packing, while high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) confirm regioselectivity in substituted analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
